molecular formula C13H16O7S B016401 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose CAS No. 23643-29-0

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

Cat. No. B016401
CAS RN: 23643-29-0
M. Wt: 316.33 g/mol
InChI Key: UQADBXIDJFBONH-SYLRKERUSA-N
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Description

Synthesis Analysis

The synthesis of 1,6-anhydro-β-D-glucopyranose derivatives, including 1,6-Anhydro-4-O-p-toluenesufonyl-β-D-glucopyranose, involves several key steps, such as the treatment of 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose with sodium methoxide. This process is essential for the chemical differentiation of α, β-anomers and provides insight into the conformational aspects of these molecules (Akagi, Tejima, & Haga, 1962).

Molecular Structure Analysis

The molecular structure of 1,6-anhydro-β-D-glucopyranose derivatives reveals significant information regarding their conformation and reactivity. X-ray analysis and NMR studies have been pivotal in understanding the structural nuances of these compounds, providing detailed insights into their molecular geometry and bonding arrangements. Such analyses are critical for elucidating the mechanisms underlying their chemical reactivity and interactions (Strumpel, Schmidt, Luger, & Paulsen, 1984).

Scientific Research Applications

Application in Biomedical Synthesis

  • Summary of the Application : “1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose” is used as an intermediate molecule in the synthesis of biomedically potent compounds . It plays a pivotal role in the creation of diverse glycoside medications .
  • Results or Outcomes : The outcomes of using this compound as an intermediate in biomedical synthesis would be the creation of various glycoside medications . These medications could have a range of therapeutic applications, depending on their specific chemical structures and properties.

Application in Organic Chemistry

  • Summary of the Application : “1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose” is used in the microwave-assisted one-pot synthesis of 1,6-anhydrosugars and orthogonally protected thioglycosides . This method is beneficial for the preparation of suitably protected monosaccharide building blocks, which are often bottlenecks in the chemical synthesis of complex glycans .
  • Methods of Application or Experimental Procedures : The procedure involves the in situ generation of per-O-trimethylsilylated monosaccharide intermediates, which provide 1,6-anhydrosugars or thioglycosides upon treatment with either trimethylsilyl trifluoromethanesulfonate or trimethyl (4-methylphenylthio)silane and ZnI2, respectively, under microwave irradiation . This methodology has been extended to regioselective protecting group installation and manipulation toward a number of thioglucosides and the glycosylation of persilylated derivatives .
  • Results or Outcomes : The developed approaches open the possibility for generating arrays of suitably protected building blocks for oligosaccharide assembly in a short period with a minimal number of purification stages .

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources.


Future Directions

The future directions for the use and study of this compound are not specified in the available resources.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.


properties

IUPAC Name

[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADBXIDJFBONH-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441217
Record name (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

CAS RN

23643-29-0
Record name (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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